molecular formula C12H12F4N2O3 B11802982 Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Cat. No.: B11802982
M. Wt: 308.23 g/mol
InChI Key: CVMKCNROYIENBY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a complex organic compound that features a difluoromethyl group and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of an indazole derivative, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and non-protic solvents to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is unique due to its combination of a difluoromethyl group and an indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H12F4N2O3

Molecular Weight

308.23 g/mol

IUPAC Name

ethyl 2-[3-(difluoromethyl)-7,7-difluoro-4-oxo-5,6-dihydroindazol-1-yl]acetate

InChI

InChI=1S/C12H12F4N2O3/c1-2-21-7(20)5-18-10-8(9(17-18)11(13)14)6(19)3-4-12(10,15)16/h11H,2-5H2,1H3

InChI Key

CVMKCNROYIENBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=O)CCC2(F)F)C(=N1)C(F)F

Origin of Product

United States

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